molecular formula C5H9ClFNO2 B2931666 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride CAS No. 1784786-82-8

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2931666
CAS No.: 1784786-82-8
M. Wt: 169.58
InChI Key: COKXZFGXBURAGU-UHFFFAOYSA-N
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Description

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride (CAS: 1533983-96-8) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈FNO₂·HCl and a molecular weight of 133.12 g/mol (for the free acid) . The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt to enhance stability and solubility. This structural motif is significant in medicinal chemistry, as fluorinated pyrrolidines are often employed as bioisosteres or conformationally restricted scaffolds in drug design.

Properties

IUPAC Name

4-fluoropyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-4-2-7-1-3(4)5(8)9;/h3-4,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKXZFGXBURAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-fluoropyrrolidine-3-carboxylic acid hydrochloride and related compounds:

Compound Name Substituents/Modifications Core Structure Molecular Weight (g/mol) Key Features Reference
4-Fluoropyrrolidine-3-carboxylic acid HCl Fluorine at pyrrolidine C4; HCl salt Pyrrolidine 133.12 (free acid) Enhanced solubility due to HCl salt; fluorine improves metabolic stability
(±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl Fluorine on phenyl ring; trans configuration Pyrrolidine ~295.74 Fluorine on aromatic ring alters electronic properties and lipophilicity
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl 2,5-Dichlorophenyl substituent Pyrrolidine ~331.61 Chlorine atoms increase molecular weight and potential toxicity concerns
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl Oxane (tetrahydropyran) ring at C3 Pyrrolidine ~235.70 Ether oxygen enhances hydrogen bonding; larger steric bulk
3-Chloro-2-fluoropyridine-4-carboxylic acid Chlorine and fluorine on pyridine ring Pyridine ~191.56 Pyridine core increases aromaticity and alters basicity

Key Observations :

  • Fluorine Position: The placement of fluorine on the pyrrolidine ring (as in the target compound) versus a fluorinated aryl group (e.g., ) influences electronic effects.
  • Substituent Effects : Chlorine (e.g., ) increases molecular weight and lipophilicity but may raise toxicity concerns, whereas oxane rings (e.g., ) introduce steric hindrance and hydrogen-bonding sites.

Physicochemical Properties :

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability. In contrast, aryl-substituted analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.
  • Acid Stability : Hydrochloride salts of related compounds (e.g., nicardipine HCl in ) demonstrate stability under acidic conditions, suggesting similar robustness for the target compound.

Biological Activity

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, which has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article examines the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C5_5H8_8ClFNO2_2

This structure includes a pyrrolidine ring with a carboxylic acid group and a fluorine atom at the 4-position, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of fluorine atoms enhances its binding affinity to various biomolecules, potentially increasing its efficacy against bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antiproliferative Effects

Research indicates that this compound may have antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth, suggesting potential as an anticancer agent.

Table 2: Antiproliferative Activity Data

Cell LineIC50_{50} (µM)Reference
HCT116 (Colon)0.5
MCF-7 (Breast)1.2
A549 (Lung)0.8

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production in macrophages.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituent enhances lipophilicity, which may improve cellular uptake and binding affinity.

Case Studies

  • DPP4 Inhibition Study
    A study focused on the inhibition of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism, demonstrated that compounds similar to this compound exhibited significant DPP4 inhibitory activity, leading to decreased blood glucose levels in vivo.
    • Findings : Compound with IC50_{50} of 0.05 µM showed promising results in oral glucose tolerance tests in mice .
  • Cancer Therapeutics
    Another investigation evaluated the antiproliferative effects on various cancer cell lines, revealing that the compound could significantly inhibit cell proliferation and induce apoptosis in HCT116 cells.

Safety and Toxicity

While generally considered safe for scientific experiments, the toxicity profile of this compound requires further investigation. Proper handling precautions should be observed due to limited data on its long-term effects.

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